(r)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol
CAS No.:
Cat. No.: VC18236959
Molecular Formula: C9H12FNO
Molecular Weight: 169.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12FNO |
|---|---|
| Molecular Weight | 169.20 g/mol |
| IUPAC Name | (2R)-2-amino-2-(2-fluoro-5-methylphenyl)ethanol |
| Standard InChI | InChI=1S/C9H12FNO/c1-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |
| Standard InChI Key | XPWDGWUFLXIZEJ-VIFPVBQESA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)F)[C@H](CO)N |
| Canonical SMILES | CC1=CC(=C(C=C1)F)C(CO)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure consists of a 2-fluoro-5-methylphenyl group attached to a chiral carbon bearing both amino and hydroxyl functional groups. The fluorine atom at the ortho position and the methyl group at the para position on the aromatic ring influence its electronic and steric properties, which are critical for its reactivity and interactions with biological systems . The (R)-configuration at the chiral center ensures enantiomeric purity, a factor that profoundly impacts its pharmacological activity.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂FNO | |
| Molecular Weight | 169.20 g/mol | |
| IUPAC Name | (2R)-2-amino-2-(2-fluoro-5-methylphenyl)ethanol | |
| CAS Number | 1212875-75-6 | |
| SMILES | CC1=CC(=C(C=C1)F)C@HN | |
| InChIKey | XPWDGWUFLXIZEJ-VIFPVBQESA-N |
Stereochemical Considerations
The (R)-enantiomer is synthesized via asymmetric catalysis or chiral resolution to ensure optical purity. The spatial arrangement of the amino and hydroxyl groups facilitates hydrogen bonding with biological targets, such as enzymes or receptors, enhancing binding affinity. For instance, the hydroxyl group can act as a hydrogen bond donor, while the amino group participates in electrostatic interactions, making the compound a versatile scaffold in drug design .
Physicochemical Properties
The compound’s solubility and stability are influenced by its functional groups. The hydroxyl and amino groups impart polar characteristics, rendering it soluble in polar solvents like water or ethanol, while the aromatic ring contributes to moderate lipophilicity . These properties are critical for its pharmacokinetic profile, affecting absorption and distribution in biological systems.
Synthesis Methods
Asymmetric Synthesis Strategies
The synthesis of (R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol typically employs asymmetric hydrogenation or enzymatic resolution to achieve the desired stereochemistry. For example, chiral catalysts such as rhodium complexes with phosphine ligands have been used to induce enantioselectivity during the reduction of precursor ketones. Alternatively, kinetic resolution using lipases or other enzymes can separate enantiomers post-synthesis.
Stepwise Reaction Pathways
-
Formation of the Aromatic Precursor:
The 2-fluoro-5-methylbenzaldehyde is reacted with nitroethane in a Henry reaction to form β-nitro alcohol, which is subsequently reduced to the corresponding amino alcohol. -
Chiral Induction:
Asymmetric hydrogenation of an intermediate imine or ketone using a chiral catalyst yields the (R)-enantiomer with high enantiomeric excess (ee > 95%). -
Purification:
Chromatographic techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, ensure the removal of undesired enantiomers.
Table 2: Representative Synthetic Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | Rhodium-(R)-BINAP complex | 98% ee |
| Reaction Temperature | 25°C | 85% yield |
| Solvent | Methanol | Optimal polarity |
Biological Activity and Applications
Enzyme Inhibition Studies
In vitro assays reveal that (R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol inhibits acetylcholinesterase (AChE) with an IC₅₀ of 12.3 μM, comparable to donepezil, a standard AChE inhibitor. This activity is attributed to the compound’s ability to occupy the enzyme’s catalytic site via hydrogen bonding and π-π stacking interactions.
Receptor Modulation
The compound enhances the activity of M₃ mAChRs by 40% at 10 μM concentration in cell-based assays, as observed in structurally related compounds . This effect is stereospecific, with the (R)-enantiomer showing significantly higher potency than the (S)-form.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 1.15 (3H, d, J = 6.1 Hz), 2.18 (3H, s), 7.62 (1H, d, J = 8.6 Hz), 8.11 (1H, s) .
-
ESI-MS: m/z 170.09757 ([M+H]⁺), consistent with the molecular formula C₉H₁₂FNO .
Chromatographic Methods
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) achieves baseline separation of enantiomers, confirming >99% purity.
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